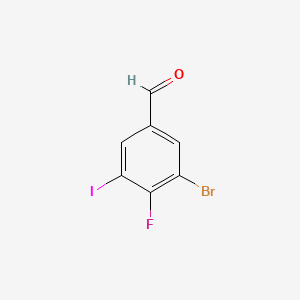

3-Bromo-4-fluoro-5-iodobenzaldehyde

Description

Significance of Halogenated Benzaldehydes in Advanced Organic Synthesis

Halogenated benzaldehydes are valuable intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. google.comgoogle.com The halogen atoms can serve as versatile synthetic handles, participating in a variety of cross-coupling reactions (such as Suzuki, Stille, and Sonogashira couplings) to form new carbon-carbon and carbon-heteroatom bonds. This allows for the construction of intricate molecular frameworks. Furthermore, the aldehyde group itself is highly reactive, enabling chain extensions, the formation of heterocyclic rings, and transformations into other functional groups. The presence of halogens can also modulate the biological activity of a molecule, making halogenated scaffolds of particular interest in drug discovery. google.comchemicalbook.com

Overview of Multi-Halogenated Aromatic Scaffolds in Chemical Research

Multi-halogenated aromatic scaffolds are foundational in various areas of chemical research. The introduction of multiple halogen atoms onto an aromatic ring can significantly alter its electronic properties, lipophilicity, and metabolic stability. fishersci.comsigmaaldrich.com In medicinal chemistry, for instance, the strategic placement of halogens can enhance the binding affinity of a drug candidate to its target protein or improve its pharmacokinetic profile. In materials science, polyhalogenated aromatics are precursors to polymers and other materials with desirable properties such as flame retardancy and thermal stability. The site-specific introduction of different halogens, as seen in 3-Bromo-4-fluoro-5-iodobenzaldehyde, offers a sophisticated platform for sequential and selective chemical modifications, opening pathways to novel and diverse chemical entities. google.comchemicalbook.com

Structural and Electronic Considerations for this compound

While this compound is commercially available, indicating its utility in synthetic applications, detailed research on its specific reactivity profile is not extensively documented in publicly available literature. sigmaaldrich.com However, a thorough analysis of its structure allows for well-grounded predictions of its chemical behavior.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 3-Bromo-4-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 31-33 | 138-139 (at 2.5 mmHg) |

| 3-Bromo-5-iodobenzaldehyde | C₇H₄BrIO | 310.92 | Not available | Not available |

| 4-Fluoro-3-iodobenzaldehyde | C₇H₄FIO | 250.01 | Not available | Not available |

The reactivity of the aromatic ring in this compound is dictated by the interplay of the electronic effects of the three different halogen substituents and the aldehyde group. All halogens are deactivating groups, meaning they withdraw electron density from the benzene (B151609) ring through their inductive effect (-I), making it less susceptible to electrophilic aromatic substitution than benzene itself.

The deactivating inductive effect follows the order of electronegativity: F > Cl > Br > I. Conversely, halogens (except fluorine to some extent) are ortho, para-directing for electrophilic substitution due to the resonance effect (+R), where their lone pairs can donate electron density to the ring. In this specific molecule, the positions of the halogens (meta and para to each other) create a complex electronic landscape.

The carbon-halogen bond strengths differ significantly (C-F > C-Br > C-I), which is a key factor in selective cross-coupling reactions. The C-I bond is the weakest and most readily cleaved, making the iodine atom the most likely site for initial substitution in reactions like Suzuki or Stille coupling. The C-Br bond would typically react next, with the C-F bond being the most robust and least likely to participate under standard conditions. This differential reactivity allows for a stepwise and controlled functionalization of the aromatic ring.

The aldehyde group (-CHO) is a powerful modulator of reactivity. It is a meta-directing group for electrophilic aromatic substitution. This is because the carbonyl group is strongly electron-withdrawing through both induction and resonance, which deactivates the ortho and para positions more than the meta position. Therefore, any electrophilic substitution on the ring would be expected to occur at the position meta to the aldehyde, which is the C2 or C6 position.

Furthermore, the aldehyde group can act as a directing group in ortho-metalation reactions. google.com The oxygen atom of the carbonyl can coordinate to a metal catalyst, bringing it into close proximity to the C-H bonds at the ortho positions (C2 and C6). This can facilitate the selective functionalization of these positions. The aldehyde functionality is also central to a vast array of chemical transformations, including nucleophilic additions, reductions to alcohols, oxidations to carboxylic acids, and the formation of imines and other derivatives, all of which can be employed to further elaborate the molecular structure. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluoro-5-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRIOLAMLBZGDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)I)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 4 Fluoro 5 Iodobenzaldehyde and Analogues

Regioselective Halogenation Strategies

Achieving regioselectivity in the halogenation of aromatic rings is paramount for the efficient synthesis of specifically substituted isomers. The directing effects of the substituents already present on the ring—in this case, a fluorine atom and a formyl group—govern the position of subsequent electrophilic attack. While the fluorine atom is a deactivating but ortho, para-directing group, the aldehyde group is a deactivating and meta-directing group. Advanced strategies leverage these intrinsic properties or employ external reagents to override them, thereby steering the halogenation to the desired position.

Electrophilic Aromatic Substitution (EAS) Approaches

Electrophilic aromatic substitution (EAS) is the most fundamental reaction for functionalizing aromatic systems. youtube.com It involves the attack of an electrophile on the electron-rich aromatic ring, followed by the restoration of aromaticity through deprotonation. masterorganicchemistry.commasterorganicchemistry.com The primary challenge in synthesizing polysubstituted compounds like 3-bromo-4-fluoro-5-iodobenzaldehyde via EAS is controlling the position of the incoming electrophiles (e.g., Br⁺, I⁺).

The regiochemical outcome of EAS reactions can be significantly influenced by the choice of catalyst. Lewis acids are commonly employed to activate the halogen, rendering it more electrophilic and capable of reacting with the deactivated aromatic ring. libretexts.orgwikipedia.org These catalysts can form highly electrophilic complexes that are then attacked by the aromatic ring. organicchemistrytutor.com

For instance, in the synthesis of the analogue 3-bromo-4-fluorobenzaldehyde , the starting material is 4-fluorobenzaldehyde (B137897) . The fluorine atom directs ortho and para (the para position is blocked), while the aldehyde group directs meta. Both substituents direct the incoming electrophile to the same position (C3), simplifying the regiochemical outcome. However, a catalyst is still necessary to overcome the deactivating nature of the ring. Various patented methods demonstrate the use of different catalysts to achieve this transformation.

A solution of 4-fluorobenzaldehyde in dichloromethane (B109758) can be treated with bromine in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) to yield 3-bromo-4-fluorobenzaldehyde . rsc.org Another approach involves using zinc bromide (ZnBr₂) as a catalyst in the presence of oleum (B3057394) and iodine, followed by the addition of bromine. nih.gov A more recent, catalyst-free method utilizes sodium hypochlorite (B82951) to oxidize sodium bromide in a biphasic system, generating the brominating species in situ. libretexts.org

| Entry | Starting Material | Reagents | Catalyst | Yield | Reference |

| 1 | 4-Fluorobenzaldehyde | Bromine, Dichloromethane | Aluminum trichloride | Not specified | rsc.org |

| 2 | 4-Fluorobenzaldehyde | Oleum, Iodine, Bromine | Zinc bromide | >90% | nih.gov |

| 3 | 4-Fluorobenzaldehyde | Sodium bromide, Sodium hypochlorite, HCl | None | 91.9% | libretexts.org |

These examples underscore the critical role of catalysts not only in promoting the reaction but also in ensuring high yield and regioselectivity, providing a foundational strategy for building more complex analogues.

Proton transfer is a fundamental step in many chemical reactions and can be harnessed to control regioselectivity in EAS. This can occur through several mechanisms, such as activating the electrophile or modifying the electronic properties of the substrate.

A classic example is the generation of the electrophile in nitration and sulfonation, where a strong Brønsted acid like sulfuric acid protonates the reagent (e.g., nitric acid or SO₃) to form a much more potent electrophile. rsc.org Similarly, for iodination, which requires a highly reactive electrophile ("I⁺"), an oxidizing agent like nitric acid or a mixture of iodine and potassium iodate (B108269) in sulfuric acid is used, a process facilitated by proton transfers. organicchemistrytutor.com

More advanced strategies use proton transfer to directly influence the regiochemical outcome on the aromatic ring. Recent studies have shown that acid-promoted proton transfer can direct ortho-selective halogenation of aromatic compounds containing -NH or -OH groups. stackexchange.com In a process catalyzed by an iron sulfonate catalyst, a proton shift is believed to occur, altering the electron density on the aryl ring to favor substitution at the ortho position with remarkable selectivity. stackexchange.com This concept of using proton transfer to govern regioselectivity opens new possibilities for C-H functionalization, potentially applicable to complex benzaldehyde (B42025) systems where a hydroxyl group might be present as a precursor or protecting group. stackexchange.com

Furthermore, the protonation state of a directing group can dramatically alter its effect. For example, a hydroxyl (-OH) group is strongly ortho, para-directing. However, in strongly acidic conditions, it can be protonated to form an -OH₂⁺ group, which becomes strongly deactivating and meta-directing due to its powerful inductive effect. libretexts.org This principle can be strategically employed to guide halogenation to a position that would otherwise be disfavored.

Directed ortho-Metalation (DoM) Methodologies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings that offers an alternative to classical EAS. stackexchange.comlibretexts.org The method relies on the presence of a "Directing Metalation Group" (DMG) on the aromatic ring. This group, typically a Lewis base, coordinates to an organolithium reagent (e.g., n-butyllithium), directing the deprotonation of the nearest (ortho) C-H bond to form an aryllithium intermediate. libretexts.orgwikipedia.org This intermediate can then be quenched with a wide variety of electrophiles, including halogen sources, to install a substituent exclusively at the ortho position. nih.gov

The efficacy of a DoM reaction depends on the ability of the DMG to coordinate the lithium reagent. DMGs are generally classified by their directing power. nih.gov

Strong DMGs: Amides (-CONR₂), carbamates (-OCONR₂), and sulfoxamides are among the most powerful directing groups. nih.gov

Moderate DMGs: Ethers (-OR), tertiary amines (-NR₂), and even fluorine can act as moderate directing groups. nih.gov

Weak DMGs: Halogens other than fluorine and other less Lewis-basic groups are weak directors. nih.gov

In the context of synthesizing this compound analogues, the fluorine atom itself could serve as a DMG to direct lithiation to the C5 position. However, this is often a slow and low-yielding process. A more robust strategy would involve starting with a precursor bearing a stronger DMG. For example, starting with a 4-fluoro-3-iodobenzoic acid derivative, the carboxylate or an amide derivative could be used as a powerful DMG to direct bromination at the C2 position, which corresponds to the C5 position of the final benzaldehyde target after subsequent functional group manipulations. The interplay and hierarchy of multiple DMGs on a single ring can be exploited to achieve complex substitution patterns that are inaccessible via EAS. khanacademy.org

Advanced methodologies focus on in situ protection, where the aldehyde is temporarily masked during the metalation step. One effective technique involves the reaction of the aldehyde with a deprotonated chelating diamine, such as lithiated TMEDA. stackexchange.com This forms a transient, protected intermediate that can undergo ortho-lithiation directed by another group on the ring. The aldehyde is then regenerated upon aqueous workup.

Another sophisticated method for the in situ protection of aldehydes involves their conversion to O,P-acetal type phosphonium (B103445) salts using a combination of a phosphine (B1218219) (like PPh₃) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This temporarily protected species is stable to various reaction conditions, and the aldehyde is readily liberated during hydrolytic workup. Such strategies enable the direct application of DoM methodologies to aldehyde-containing systems, greatly enhancing their synthetic utility.

| Challenge | In Situ Protection Strategy | Reagents | Outcome | Reference |

| Aldehyde reactivity with organolithiums | Chelation with a lithiated amine | Deprotonated chelating diamine (e.g., lithiated TMEDA) | Transient protection allows for ortho-lithiation; aldehyde regenerated on workup. | stackexchange.com |

| Aldehyde reactivity with various nucleophiles/bases | Formation of O,P-acetal phosphonium salt | PPh₃, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Aldehyde is protected, allowing other transformations; deprotection occurs during workup. |

Cooperative Metalation Effects in Poly-substituted Arenes

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In poly-substituted arenes, the directing ability of multiple substituents can be harnessed in a cooperative manner to achieve high selectivity, which might not be possible otherwise. The regioselectivity in the lithiation of di- and tri-substituted arenes is often governed by a combination of through-bond inductive effects and through-space coordination effects.

Research into the metalation of dihalophenyl derivatives has shown that the outcome is not solely dictated by thermodynamic acidity but is kinetically controlled. This control is attributed to a cooperative coordination effect, often termed the Complex Induced Proximity Effect (CIPE), along with the inductive effects of the halogen substituents. researchgate.net For instance, in a 1,3-dihalo-substituted ring, a metalating agent like a lithium amide or an organolithium reagent can be directed to the C2 position (between the two halogens) due to the combined electron-withdrawing nature and potential for coordination with the halogens. This cooperative effect allows for the deprotonation of a specific proton that might not be the most acidic in thermodynamic terms. researchgate.net By exploiting this principle, diverse 1,2,3,4-tetrasubstituted aromatic compounds can be prepared from readily available starting materials. researchgate.net

Furthermore, the concept extends to bimetallic reagents, where two different metals can act in concert to facilitate selective transformations. The use of mixed-metal reagents, such as sodium magnesiate complexes, allows for double deprotonation at positions that are not accessible with single-metal bases, leading to di-iodinated arene precursors. researchgate.net Subsequent selective magnesium/halogen exchange reactions on these precursors, directed by the remaining functional groups, provide a facile route to hetero-poly-functional arenes. researchgate.net The strategic interplay between different directing groups and the choice of metalating agent are crucial for navigating the complex reactivity of polysubstituted arenes to build intricate molecules like this compound.

Multi-Step Synthetic Pathways for Tri-Halogenated Benzaldehydes

The construction of complex molecules like tri-halogenated benzaldehydes often requires multi-step synthetic sequences. These pathways allow for the careful and controlled introduction of different functional groups and halogens onto the aromatic ring. The two primary strategies involve the stepwise introduction of halogens combined with functional group manipulations, or starting from a precursor that already contains the desired halogen pattern.

A logical approach to synthesizing asymmetrically substituted poly-halogenated aromatics is through the sequential introduction of each halogen. This strategy relies on the directing effects of the substituents already present on the ring to control the position of the next incoming electrophile. Functional Group Interconversion (FGI) is a critical component of this approach, defined as the process of converting one functional group into another during a synthetic sequence. youtube.com FGI allows for a change in the electronic nature and directing ability of a substituent, thereby enabling further selective transformations. solubilityofthings.com

For example, the synthesis could begin with a commercially available monosubstituted arene, such as 4-fluorobenzaldehyde. google.comsigmaaldrich.com The fluorine atom and the aldehyde group would direct the first halogenation. A bromination reaction, for instance, can be performed to introduce a bromine atom. A patent describes the bromination of 4-fluorobenzaldehyde using reagents like aluminum trichloride and bromine, or zinc bromide as a catalyst, to yield 3-bromo-4-fluorobenzaldehyde. google.comgoogle.com

Following the initial halogenation, a subsequent halogenation (e.g., iodination) would be required. The directing effects of the fluorine, bromine, and aldehyde groups would collectively determine the position of the iodine. If direct halogenation does not provide the desired isomer, FGI becomes necessary. For instance, an aldehyde group can be protected or converted into a different functionality that alters the directing effects for the next halogenation step, and then reverted to the aldehyde in a later step. Common FGI transformations include the oxidation of alcohols to aldehydes, the reduction of carboxylic acids, or the hydrolysis of nitriles. solubilityofthings.comyoutube.com A multi-step synthesis might therefore involve a sequence of halogenation, functional group protection, a second halogenation, a third halogenation, and finally, deprotection to reveal the target molecule. trine.eduyoutube.com

A noteworthy FGI strategy is deformylative halogenation, which converts an aldehyde into an alkyl halide. nih.govnih.govorganic-chemistry.org While this specific reaction leads away from the target benzaldehyde, the underlying principle of interconverting key functional groups is central to multi-step synthetic design. fiveable.mevanderbilt.edu

An alternative and often more efficient strategy involves starting with a precursor molecule that already possesses the required arrangement of halogen atoms. The synthetic task is then reduced to a functional group transformation to introduce the aldehyde moiety. This approach bypasses the challenges of controlling regioselectivity during multiple halogenation steps.

For instance, a synthesis could commence with a tri-halogenated toluene (B28343) derivative (e.g., 3-bromo-4-fluoro-5-iodotoluene). The final step would then be the selective oxidation of the methyl group to an aldehyde. Various methods are available for this transformation, such as reaction with N-bromosuccinimide followed by hydrolysis, or catalytic oxidation.

This strategy is exemplified by the synthesis of related halogenated hydroxybenzaldehydes. One documented synthesis produces 3-bromo-5-fluoro-4-hydroxybenzaldehyde (B169379) starting from 2-bromo-6-fluoro-4-methylphenol. chemicalbook.com In this pathway, the precursor already contains the correct bromine and fluorine substitution pattern on the phenol (B47542) ring. The key transformation is the oxidation of the methyl group to the desired aldehyde. This highlights the power of using precursors with pre-defined halogenation patterns to streamline the synthesis of complex benzaldehydes.

Table 1: Example of Synthesis from a Pre-halogenated Precursor

| Starting Material | Reagents/Conditions | Product | Reference |

| 2-Bromo-6-fluoro-4-methylphenol | 1. Cobalt salt (catalyst), NaOH 2. O₂, 80°C | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | chemicalbook.com |

Emerging Synthetic Technologies

The field of chemical synthesis is continually evolving, with a strong emphasis on developing greener, more efficient, and sustainable methodologies. For the preparation of halogenated aromatics, mechanochemistry is an emerging technology that offers significant advantages over traditional solvent-based methods. beilstein-journals.org

Mechanochemistry utilizes mechanical energy, typically through ball milling, to initiate and sustain chemical reactions, often in the absence of a solvent (neat grinding) or with minimal solvent (liquid-assisted grinding, LAG). nih.gov This approach can lead to faster reaction times, higher yields, and unique reactivity compared to solution-phase chemistry. It is considered a cornerstone of green chemistry as it dramatically reduces solvent waste. beilstein-journals.org

The mechanochemical halogenation of aromatic C-H bonds has been successfully demonstrated using reagents like N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogen source. beilstein-journals.orgnih.gov Depending on the substrate, these reactions can proceed without a catalyst or may require a transition-metal catalyst, such as palladium(II) acetate. nih.gov For electron-rich aromatics, direct electrophilic aromatic substitution can occur under solvent-free ball-milling conditions. nih.govbohrium.com The direct and selective mechanochemical halogenation of azobenzenes, for example, has been described, where the reaction pathway and efficiency are influenced by the substituents on the aromatic rings. beilstein-journals.orgnih.gov

While the synthesis of highly complex molecules like this compound via a one-pot mechanochemical process has not been specifically reported, the principles are well-established. A potential multi-step mechanochemical synthesis could involve the sequential grinding of a fluorobenzaldehyde derivative with different halogenating agents, possibly with intervening isolation and purification steps. The application of mechanochemistry to the synthesis of halogenated arenes is a rapidly developing field that holds promise for the environmentally friendly production of these valuable chemical intermediates. colab.wsscience.gov

Table 2: Examples of Mechanochemical Halogenation

| Substrate | Halogenating Agent | Catalyst/Conditions | Product | Reference |

| 2-Phenylpyridine | N-Bromosuccinimide (NBS) | [Cp*RhCl₂]₂, AgSbF₆, Ball Mill | Brominated 2-phenylpyridine | beilstein-journals.org |

| 4,4'-Dimethoxyazobenzene | N-Bromosuccinimide (NBS) | No catalyst, LAG, Ball Mill | ortho-Brominated product | nih.gov |

| 4-Methoxy-4'-methylazobenzene | N-Bromosuccinimide (NBS) | Pd(OAc)₂, TsOH, MeCN, LAG | ortho-Brominated product | nih.gov |

Elucidating Reactivity and Transformation Pathways of 3 Bromo 4 Fluoro 5 Iodobenzaldehyde

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, has become an indispensable tool for the functionalization of aryl halides. For polyhalogenated substrates like 3-Bromo-4-fluoro-5-iodobenzaldehyde, the key challenge and opportunity lies in controlling the site of reaction.

Palladium catalysts are highly effective in mediating the formation of new bonds at halogenated positions on an aromatic ring. The inherent differences in the carbon-halogen bond strengths within this compound are critical for achieving selective transformations.

In palladium-catalyzed cross-coupling reactions, the site-selectivity when dealing with non-identical halogen atoms is primarily governed by the bond dissociation energies (BDEs) of the respective carbon-halogen (C-X) bonds. nih.gov The established reactivity trend is C-I > C-Br > C-Cl > C-F, where the bond with the lower BDE is the preferred site for the initial oxidative addition of the palladium(0) catalyst. nih.govacs.org

For this compound, this principle dictates a predictable and high degree of selectivity. The C-I bond is significantly weaker than the C-Br and C-F bonds, making the iodo position the most reactive site. Therefore, in a typical cross-coupling reaction, such as a Suzuki-Miyaura coupling with a boronic acid, the reaction is expected to occur exclusively at the C-5 position (para to the aldehyde), leaving the bromo and fluoro groups intact for potential subsequent transformations.

Table 1: Predicted Site-Selectivity in a Suzuki-Miyaura Coupling Reaction

| Entry | Coupling Partner | Catalyst System | Expected Major Product | Rationale |

|---|---|---|---|---|

| 1 | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Bromo-4-fluoro-5-phenylbenzaldehyde | Selective oxidative addition at the C-I bond due to lower Bond Dissociation Energy. nih.govacs.org |

While the inherent reactivity trend (C-I > C-Br) provides a strong basis for regioselectivity, ligands and additives can be employed to fine-tune or, in some cases, even reverse the expected outcome. nih.govescholarship.org In the context of this compound, the primary challenge would be to override the intrinsic preference for the C-I bond.

In systems with less differentiated halogens (e.g., dibromoarenes), bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can direct the catalyst to the less sterically hindered position. nih.gov For this compound, both the iodo and bromo positions are ortho to the fluorine atom, but the steric environments are different. However, the energetic barrier for C-I bond cleavage is so much lower than for C-Br that overcoming this bias with ligands alone would be exceptionally challenging. Additives, such as halide salts, can sometimes influence catalyst speciation and reactivity, but the C-I preference is expected to dominate under most conditions. nih.gov

The catalytic cycle of a palladium-catalyzed cross-coupling reaction comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Oxidative Addition: This is typically the first and selectivity-determining step in the catalytic cycle for polyhalogenated substrates. nih.govacs.org The palladium(0) complex inserts into the most labile carbon-halogen bond. For this compound, this involves the cleavage of the C-I bond to form a square planar arylpalladium(II) halide intermediate. The rate of this step is highly dependent on the C-X bond strength (C-I > C-Br) and the electron density at the carbon atom. nih.gov

Transmetalation: Following oxidative addition, the organometallic coupling partner (e.g., an organoboron, organozinc, or organotin reagent) transfers its organic group to the palladium(II) center, displacing the halide. nih.govyoutube.com This step is often accelerated by the presence of a base. Studies have shown that transmetalation is generally favored with electron-poor electrophiles (the arylpalladium(II) complex) and electron-rich nucleophiles (the organometallic reagent). nih.gov

Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active palladium(0) catalyst, which can re-enter the catalytic cycle. youtube.comyoutube.com For this to occur, the organic ligands typically need to be in a cis orientation on the palladium center. youtube.com

Beyond forming carbon-carbon bonds, palladium-catalyzed cross-coupling is a powerful method for constructing carbon-heteroatom bonds, a crucial transformation in the synthesis of pharmaceuticals and materials. numberanalytics.comnih.gov Reactions like the Buchwald-Hartwig amination (for C-N bonds), Buchwald-Hartwig etherification (for C-O bonds), and related thiolations (for C-S bonds) provide access to a wide range of functionalized molecules. rhhz.net

Given the reactivity of this compound, these transformations are expected to proceed with high selectivity at the C-I position. This allows for the introduction of amine, ether, or thioether functionalities at this site, while preserving the C-Br bond for subsequent reactions.

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. rhhz.net Applying this reaction to this compound would be expected to yield the corresponding 5-amino derivative selectively.

The choice of ligand is critical for an efficient Buchwald-Hartwig reaction. Sterically hindered biarylphosphine ligands are often employed to facilitate the reductive elimination step. The reaction would proceed via the established catalytic cycle, with the initial, selective oxidative addition into the C-I bond being the key to controlling the regiochemical outcome.

Table 2: Predicted Outcome of a Buchwald-Hartwig Amination Reaction

| Entry | Amine | Catalyst/Ligand System | Base | Expected Major Product |

|---|---|---|---|---|

| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | 3-Bromo-4-fluoro-5-(phenylamino)benzaldehyde |

| 2 | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 4-(5-Bromo-2-fluoro-3-formylphenyl)morpholine |

Carbon-Heteroatom Bond Formation (C-N, C-O, C-S) via Cross-Coupling

Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.orgbyjus.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. libretexts.orgwikipedia.org The subsequent departure of a leaving group restores the aromaticity. libretexts.org The presence of the strongly electron-withdrawing aldehyde group makes this compound an excellent candidate for SNAr studies.

The presence of three different halogens on the aromatic ring of this compound allows for the investigation of regioselectivity in SNAr reactions. The rate of SNAr is highly dependent on the nature of the leaving group, with the reactivity order being F > Cl ≈ Br > I. wikipedia.orgnih.gov This is contrary to SN2 reactions and is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the carbon atom, making it more electrophilic. stackexchange.comlibretexts.org

Therefore, in reactions with various nucleophiles such as alkoxides, amines, or thiolates, the fluorine atom at the C4 position is expected to be the most readily displaced. wikipedia.orgbyjus.com Studies on similar polyhalogenated systems have shown that high regioselectivity can be achieved. For example, in the reaction of 2,3,6-trifluoro-4-bromobenzaldehyde with sodium methoxide, only the C2 fluoro group is displaced. wuxibiology.com This highlights that factors beyond just the leaving group ability, such as the accessibility of the LUMO at a particular carbon, can influence the regiochemical outcome. wuxibiology.com For this compound, the aldehyde group activates the ortho and para positions, making the C4-F bond particularly susceptible to nucleophilic attack.

The intermediate in an SNAr reaction is the Meisenheimer complex, a negatively charged species where the nucleophile has added to the aromatic ring. wikipedia.org These complexes can often be detected and sometimes even isolated, especially when the negative charge is well-stabilized by strong electron-withdrawing groups, like the nitro group or, in this case, the aldehyde group. masterorganicchemistry.comyoutube.com The stability of the Meisenheimer complex is a key factor in the reaction pathway. researchgate.net

In the case of this compound, the attack of a nucleophile at the carbon bearing the fluorine atom would lead to the formation of a Meisenheimer complex. The negative charge in this intermediate would be delocalized across the aromatic ring and onto the oxygen atom of the aldehyde group. Spectroscopic techniques, particularly NMR, are instrumental in characterizing these transient species. wikipedia.org However, recent studies suggest that for some SNAr reactions, the Meisenheimer complex may be a transition state rather than a stable intermediate, especially with less stabilizing groups or better leaving groups. bris.ac.uknih.gov Computational studies, such as DFT calculations, can also provide insight into the structure and stability of these complexes. researchgate.net

The order of leaving group ability in SNAr reactions is a classic example of how the mechanism dictates reactivity. The trend F > Cl ≈ Br > I is a hallmark of the addition-elimination mechanism. wikipedia.orgnih.gov This is because the first step, the nucleophilic attack, is typically the rate-determining step. masterorganicchemistry.com A more electronegative halogen, like fluorine, strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to attack by a nucleophile. libretexts.orgyoutube.com The strength of the carbon-halogen bond, which is greatest for the C-F bond, is less important as this bond is not broken in the rate-limiting step. stackexchange.com

In the context of this compound, this principle clearly predicts that the fluorine atom is the preferred leaving group in SNAr reactions. This high reactivity of the C-F bond allows for selective functionalization at the C4 position, leaving the C-Br and C-I bonds intact for other types of transformations, such as cross-coupling reactions. This differential reactivity is a powerful tool in the synthetic chemist's arsenal (B13267) for the regiocontrolled elaboration of polyhalogenated aromatic compounds.

Table 3: Halogen Leaving Group Ability in SNAr

| Halogen | Electronegativity | C-X Bond Strength | SNAr Reactivity | Reason for Reactivity |

| F | ~3.98 | Strongest | Highest | High electronegativity activates the ring for nucleophilic attack (rate-determining step). libretexts.org |

| Cl | ~3.16 | Intermediate | Intermediate | Less activating than fluorine. |

| Br | ~2.96 | Intermediate | Intermediate | Similar reactivity to chlorine. nih.gov |

| I | ~2.66 | Weakest | Lowest | Least activating halogen. |

Directed C-H Functionalization Reactions

Direct C-H functionalization is an increasingly important area of synthetic chemistry that offers a more atom-economical and efficient way to modify organic molecules. youtube.com This approach avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a new C-C or C-heteroatom bond. The aldehyde group in this compound can act as a directing group, facilitating the selective functionalization of an adjacent C-H bond.

The use of transient directing groups has emerged as a powerful strategy for the ortho-C-H functionalization of benzaldehydes. nih.govresearchgate.net In this approach, the aldehyde reacts reversibly with an amine to form an imine in situ. This imine then acts as a directing group, guiding a transition metal catalyst (often palladium or iridium) to activate a specific ortho C-H bond. nih.gov This strategy has been successfully employed for a variety of transformations, including arylation, halogenation, and amidation. nih.govresearchgate.net

For this compound, the only available C-H bond is at the C2 position, ortho to the aldehyde. This makes it a prime candidate for directed C-H functionalization. Using a suitable catalyst and directing group strategy, it would be possible to introduce a new substituent at the C2 position, further increasing the molecular complexity of this versatile building block. This would provide access to tetra-substituted benzaldehyde (B42025) derivatives that could be difficult to synthesize through other routes.

Ortho-Selective C-H Functionalization Modalities

The selective functionalization of a C-H bond, particularly at a position ortho to an existing functional group, is a powerful tool in modern organic synthesis for its atom economy. For this compound, the two ortho C-H bonds are located at the C2 and C6 positions relative to the aldehyde. However, this compound has no ortho C-H bonds; the ortho positions are occupied by iodine and bromine atoms. Therefore, direct ortho C-H functionalization is not applicable.

Instead, the reactivity of the existing C-Br and C-I bonds would be the primary focus for modifications on the aromatic ring, typically through transition-metal-catalyzed cross-coupling reactions. The C-I bond is generally more reactive towards oxidative addition than the C-Br bond, allowing for selective functionalization at the C5 position.

Should a related substrate like 4-fluoro-3,5-dihalobenzaldehyde be considered, the C-H bond at the C2 or C6 position would be the target. The challenge in functionalizing such a bond lies in overcoming the steric hindrance imposed by the adjacent bulky halogen atoms and directing a catalyst to the specific site. acs.org Research on other substituted benzaldehydes demonstrates that transient directing groups can facilitate a diverse set of ortho-C(sp²)–H functionalizations, including arylations and halogenations. acs.orgnih.gov These strategies could theoretically be applied to an analogous substrate possessing an ortho C-H bond.

Strategic Design and Application of Removable Directing Groups

To achieve selective C-H activation, particularly in sterically congested environments or when the inherent directing ability of a functional group is weak, the use of removable directing groups is a key strategy. cam.ac.uk For an aromatic aldehyde, the aldehyde group itself is generally a weak directing group for ortho-C-H activation. A common and effective approach involves the in-situ formation of an imine with a primary amine that contains a coordinating moiety. researchgate.net This transiently installed directing group brings the metal catalyst into close proximity to the targeted C-H bond. nih.govacs.org

For a molecule like this compound, if it were to possess a C-H bond at C2 or C6, a directing group would be crucial. An amino acid, for example, could condense with the aldehyde to form an imine. The carboxylate of the amino acid could then act as an internal ligand, chelating to a metal center (like Palladium) and directing it to activate the nearby C-H bond. researchgate.net After the desired functionalization, the imine can be easily hydrolyzed back to the aldehyde, making the directing group "removable." acs.org This approach avoids the permanent incorporation of a directing element into the final product. cam.ac.uk

Table 1: Examples of Removable Directing Groups in C-H Functionalization of Benzaldehydes This table illustrates the concept with examples from general literature, not specific to this compound.

| Directing Group Precursor | Catalyst System | C-H Functionalization Type | Reference |

|---|---|---|---|

| 2-Aminoisobutyric Acid | Pd(OAc)₂ | Arylation | researchgate.net |

| 8-Aminoquinoline | Pd(OAc)₂ | Arylation | acs.org |

| Picolinamide | Ru(II) complex | Alkenylation | nih.gov |

| Anthranilic Acid | Pd(OAc)₂ | Hydroxylation | acs.org |

Chelation-Assisted and Hydrogen-Bonding Assisted C-H Activation

Chelation assistance is the cornerstone of directed C-H activation. nih.gov By forming a stable, cyclic intermediate (a metallacycle) with a metal catalyst, a directing group can ensure high regioselectivity. nih.govrsc.org The directing group, often containing nitrogen or oxygen atoms, coordinates to the metal, positioning it to interact exclusively with a specific C-H bond, usually in an ortho position. acs.org In the case of benzaldehydes, this is typically achieved by converting the aldehyde to an imine or oxime, which then acts as a bidentate ligand. nih.gov For the sterically hindered this compound, any potential C-H activation would heavily rely on such a strong chelation effect to overcome the steric barriers.

Hydrogen-bonding assisted C-H activation is an emerging strategy that uses weaker, non-covalent interactions to achieve regioselectivity. A functional group on the substrate can form a hydrogen bond with a ligand on the metal catalyst, guiding the catalyst to a specific site. While less common for aldehydes compared to substrates with stronger H-bond donors, this approach offers a milder alternative to strong chelation.

Chemical Transformations Involving the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic chemistry, readily undergoing a wide array of transformations.

Nucleophilic Addition Reactions (e.g., Henry Reaction, Organometallic Additions)

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. The electron-withdrawing nature of the three halogen substituents on the aromatic ring of this compound would enhance this electrophilicity. However, the significant steric bulk of the ortho-bromo and ortho-iodo groups would sterically hinder the approach of nucleophiles, creating a major challenge for these reactions.

Henry Reaction : This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde to form a β-nitro alcohol. wikipedia.orgorganic-chemistry.org While electronically favorable for the target compound, the steric hindrance at the carbonyl center would likely necessitate harsh reaction conditions or highly active catalysts to proceed efficiently. scirp.org

Organometallic Additions : The addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to aldehydes is a fundamental method for forming new carbon-carbon bonds and producing secondary alcohols. chemguide.co.ukorganic-chemistry.orgmasterorganicchemistry.com The success of such a reaction with this compound would be highly dependent on the size of the incoming nucleophile. Smaller Grignard reagents like methylmagnesium bromide might react, whereas bulkier reagents like tert-butylmagnesium chloride would likely fail. Furthermore, the presence of the C-I and C-Br bonds introduces potential side reactions, such as halogen-metal exchange with the organometallic reagent.

Table 2: Predicted Outcome of Nucleophilic Additions to this compound

| Reaction Type | Nucleophile | Expected Product Type | Key Challenges |

|---|---|---|---|

| Henry Reaction | Nitromethane (CH₃NO₂) | Secondary β-nitro alcohol | Severe steric hindrance |

| Grignard Addition | Methylmagnesium bromide (CH₃MgBr) | Secondary alcohol | Steric hindrance, potential halogen-metal exchange |

| Grignard Addition | tert-Butylmagnesium chloride | No reaction expected | Extreme steric hindrance |

Condensation Reactions for Imine Formation

The condensation of an aldehyde with a primary amine to form an imine (a Schiff base) is a reversible reaction that is fundamental to many synthetic strategies, including the installation of directing groups as discussed earlier. masterorganicchemistry.comtib.eu The reaction proceeds via a hemiaminal intermediate followed by the elimination of water. youtube.com For this compound, the formation of an imine is mechanistically straightforward. However, the rate of reaction and the position of the equilibrium would be significantly influenced by the steric hindrance around the carbonyl group. scirp.org Reaction with small, unhindered primary amines (e.g., methylamine) would be more favorable than with bulky amines (e.g., tert-butylamine). To drive the equilibrium towards the imine product, removal of water using a Dean-Stark apparatus or a dehydrating agent is typically required. masterorganicchemistry.com

Reductive and Oxidative Transformations of the Carbonyl Group

The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid. These transformations are generally robust and less sensitive to steric hindrance than nucleophilic additions or condensations.

Reduction : The aldehyde can be selectively reduced to the corresponding benzyl (B1604629) alcohol, (3-Bromo-4-fluoro-5-iodophenyl)methanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically effective for this transformation. The C-I and C-Br bonds are generally stable to these conditions.

Oxidation : Oxidation of the aldehyde to the corresponding 3-Bromo-4-fluoro-5-iodobenzoic acid can be achieved using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid would be effective. For substrates sensitive to harsh conditions, milder oxidants such as silver(I) oxide (Tollens' reagent) or sodium chlorite (B76162) (NaClO₂) are often employed.

Computational Chemistry and Advanced Spectroscopic Characterization for Mechanistic Insights

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of modern chemical research, enabling the detailed investigation of electronic structures and properties. chemrxiv.org For a molecule like 3-bromo-4-fluoro-5-iodobenzaldehyde, DFT calculations can unravel the subtle influences of its three distinct halogen substituents on the benzaldehyde (B42025) core.

While specific reaction energy profiles for this compound are not extensively documented, DFT studies on related halogenated compounds provide a framework for understanding its potential reactivity. For instance, in reactions such as nucleophilic substitution or addition to the carbonyl group, DFT can be employed to calculate the energies of reactants, products, and crucial transition states. The activation barriers, determined as the energy difference between the reactants and the transition state, are critical for predicting reaction rates. acs.org The stability of intermediates, such as carbocations or tetrahedral intermediates, is also a key factor. In the case of this compound, the electron-withdrawing nature of the halogens would influence the electrophilicity of the carbonyl carbon and the stability of any charged intermediates.

Table 1: Illustrative Reaction Energy Parameters from DFT Studies on Aromatic Aldehydes (Note: These are representative values for analogous reactions and not specific to this compound)

| Reaction Type | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | Overall Reaction Energy (kcal/mol) |

|---|---|---|---|---|

| Nucleophilic Addition | Benzaldehyde + CN- | 12.5 | Cyanohydrin adduct | -20.1 |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regioselectivity of chemical reactions. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comnih.gov For this compound, the HOMO would likely be distributed over the aromatic ring and the halogen atoms, while the LUMO would be centered on the carbonyl group and the aromatic system. uwosh.edu The energies of these orbitals and the spatial distribution of their lobes dictate how the molecule interacts with nucleophiles and electrophiles. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack at the carbonyl carbon. The relative sizes of the orbital lobes on the aromatic carbons can help predict the preferred sites for electrophilic substitution. The electron-withdrawing effects of the halogens are expected to lower both the HOMO and LUMO energy levels compared to unsubstituted benzaldehyde. rsc.org

Table 2: Representative FMO Energies for Substituted Benzaldehydes (Note: Values are illustrative and would vary based on the specific substituents and computational method.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzaldehyde | -6.5 | -1.8 | 4.7 |

| 4-Fluorobenzaldehyde (B137897) | -6.7 | -1.9 | 4.8 |

| 4-Bromobenzaldehyde | -6.6 | -2.0 | 4.6 |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. libretexts.orgresearchgate.net For this compound, the MEP map would show a region of high negative potential (typically colored red) around the carbonyl oxygen, indicating its nucleophilic character and propensity to act as a hydrogen bond acceptor. researchgate.net Conversely, a region of positive potential (blue) would be expected around the aldehyde proton and, to a lesser extent, the carbon atom of the carbonyl group, marking them as electrophilic sites. researchgate.net The halogen atoms would also influence the MEP, with the potential for "sigma-holes" – regions of positive potential on the outermost portion of the halogen atom, which can participate in halogen bonding. researchgate.net

The surrounding solvent can significantly influence reaction pathways and rates. wikipedia.org Theoretical models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to simulate the effects of different solvents. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies. wikipedia.org For reactions involving this compound, a polar solvent would be expected to stabilize charged intermediates and transition states more effectively than a nonpolar solvent, potentially lowering the activation energy for certain reactions. libretexts.orgnih.gov The choice of solvent can thus be a critical factor in controlling the outcome of a chemical transformation. libretexts.orgacs.org

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

While computational methods provide theoretical insights, experimental spectroscopic data is essential for validating these models and fully characterizing the molecule.

Advanced techniques such as high-resolution Fourier-transform infrared (FT-IR) and Raman spectroscopy provide detailed information about the vibrational modes of the molecule. nih.govresearchgate.netresearchgate.net For this compound, the characteristic C=O stretching frequency would be a prominent feature in the IR spectrum, likely appearing around 1700 cm⁻¹. nih.gov Its exact position would be influenced by the electronic effects of the halogen substituents. The various C-H, C-C, C-F, C-Br, and C-I stretching and bending vibrations would also provide a unique spectroscopic fingerprint of the molecule. researchgate.net

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is indispensable for confirming the molecular structure. docbrown.inforesearchgate.netresearchgate.nethmdb.cachemicalbook.com The chemical shifts of the aromatic and aldehydic protons in the ¹H NMR spectrum, and the carbon atoms in the ¹³C NMR spectrum, are highly sensitive to the electronic environment created by the halogens. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between atoms. The presence of fluorine allows for ¹⁹F NMR, which would show a distinct signal with coupling to neighboring protons, providing further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For a molecule like this compound, both ¹H and ¹³C NMR would provide critical information about its electronic environment.

The ¹H NMR spectrum of this compound is predicted to be relatively simple in terms of the number of signals, yet complex in its chemical shifts and coupling patterns. The spectrum would primarily feature signals from the aldehyde proton (-CHO) and the two aromatic protons.

The aldehyde proton is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm. This is due to the strong deshielding effect of the carbonyl group.

The two aromatic protons are in different chemical environments and would therefore appear as two distinct signals. The proton at the C2 position would likely be a doublet, coupled to the proton at the C6 position. Similarly, the proton at the C6 position would also be a doublet, coupled to the proton at theC2 position. The precise chemical shifts of these protons are influenced by the complex interplay of the electronic effects of the three different halogen substituents. Generally, halogens are electron-withdrawing, which would tend to shift the proton signals downfield.

In the ¹³C NMR spectrum, distinct signals would be expected for each of the seven carbon atoms. The carbonyl carbon of the aldehyde group would be the most downfield signal, typically appearing between 185 and 195 ppm. The carbon atoms directly bonded to the halogens (C3, C4, and C5) would exhibit chemical shifts influenced by the specific halogen. The carbon attached to fluorine (C4) would show a large C-F coupling constant. The carbons attached to bromine (C3) and iodine (C5) would also have their chemical shifts significantly affected, generally moving downfield. The remaining aromatic carbons (C1, C2, and C6) would also have unique chemical shifts based on their position relative to the substituents.

To illustrate the expected chemical shifts, data from a related compound, 3-Bromo-4-fluorobenzaldehyde, is presented below. chemicalbook.comnih.gov

| Compound | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |

|---|---|---|

| 3-Bromo-4-fluorobenzaldehyde | Aldehyde H: ~9.8 ppm (s) Aromatic H's: ~7.2-8.1 ppm (m) | Carbonyl C: ~189 ppm Aromatic C's: ~115-160 ppm |

This table presents typical approximate chemical shift ranges for 3-Bromo-4-fluorobenzaldehyde and is intended for illustrative purposes.

The electronegativity and size of the halogen atoms (F, Br, I) play a crucial role in determining the electronic environment of the aromatic ring. Fluorine is the most electronegative, leading to a strong inductive electron-withdrawing effect. Bromine and iodine are less electronegative but are more polarizable. These competing electronic effects—induction and resonance—modulate the electron density at each carbon and hydrogen atom, which is directly reflected in the NMR chemical shifts. chemicalbook.com The additive effects of these halogens in this compound would create a unique electronic fingerprint, making the precise assignment of NMR signals a complex but informative task, likely requiring advanced 2D NMR techniques for unambiguous confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the IR and Raman spectra would be dominated by several key vibrational modes. The most prominent feature in the IR spectrum would be the strong C=O stretching vibration of the aldehyde group, expected in the region of 1680-1710 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the ring substituents. The electron-withdrawing nature of the halogens would likely shift this band to a higher frequency compared to unsubstituted benzaldehyde.

Other important vibrations include the C-H stretching of the aldehyde group (around 2720 and 2820 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and aromatic C=C stretching vibrations (in the 1400-1600 cm⁻¹ region). The C-F, C-Br, and C-I stretching vibrations would appear in the fingerprint region of the spectrum, generally below 1200 cm⁻¹.

The table below shows characteristic IR absorption frequencies for related benzaldehydes.

| Compound | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |

|---|---|---|

| 3-Bromobenzaldehyde | ~1700 | ~1590, 1565 |

| 4-Bromobenzaldehyde | ~1703 | ~1585, 1485 |

| 3-Iodobenzaldehyde | ~1690 | ~1580, 1555 |

This table presents approximate IR absorption frequencies and is for illustrative purposes.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the vibrations of the aromatic ring. The C=O stretch would also be visible in the Raman spectrum.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

For this compound (C₇H₃BrFIO), the molecular ion peak (M⁺) would be a key diagnostic feature. Given the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), the molecular ion peak would appear as a characteristic doublet, with the two peaks separated by two mass units. The exact mass of the molecular ion would be approximately 328.91 g/mol . fishersci.com

The fragmentation pattern would likely involve the loss of the aldehyde proton (M-1), the formyl group (M-29), and the halogen atoms. The relative ease of cleavage would depend on the C-X bond strengths (C-I < C-Br < C-F). Therefore, the loss of an iodine atom would be a prominent fragmentation pathway.

The table below summarizes the expected key ions in the mass spectrum.

| Ion | Description | Expected m/z |

|---|---|---|

| [C₇H₃BrFIO]⁺ | Molecular Ion | ~329, 331 |

| [C₇H₂BrFIO]⁺ | Loss of H | ~328, 330 |

| [C₆H₃BrFI]⁺ | Loss of CHO | ~300, 302 |

| [C₇H₃FIO]⁺ | Loss of Br | ~250 |

| [C₇H₃BrFO]⁺ | Loss of I | ~202, 204 |

This table presents predicted mass-to-charge ratios (m/z) and is for illustrative purposes.

X-ray Diffraction Studies of Crystalline Intermediates and Products

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, which is likely to be a solid at room temperature, single-crystal X-ray diffraction could provide precise information on bond lengths, bond angles, and intermolecular interactions.

While no specific X-ray diffraction data for this compound is available, studies on related halogenated benzaldehydes, such as 3-iodobenzaldehyde, have shown that these molecules often crystallize in well-defined structures. bldpharm.com The crystal packing would be influenced by a combination of factors, including dipole-dipole interactions of the carbonyl groups and halogen bonding. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, would likely play a significant role in the crystal lattice of this compound, with potential interactions between the iodine and bromine atoms of one molecule and the oxygen or fluorine atoms of neighboring molecules.

A hypothetical crystal structure would reveal the planarity of the benzaldehyde unit and the specific conformations adopted by the molecule in the solid state. This structural information is crucial for understanding the relationship between molecular structure and macroscopic properties.

Applications and Future Directions in Complex Organic Synthesis

3-Bromo-4-fluoro-5-iodobenzaldehyde as a Versatile Synthetic Building Block

The unique arrangement of three different halogen atoms (bromine, fluorine, and iodine) on the benzaldehyde (B42025) core, each with distinct reactivity, positions this compound as a highly valuable and versatile building block in organic synthesis. This trifecta of halogens, coupled with the reactive aldehyde group, allows for a programmed and site-selective introduction of various substituents.

Precursor to Polyfunctionalized Aromatic Systems

The differential reactivity of the carbon-halogen bonds is the cornerstone of this compound's utility. The C-I bond is the most reactive towards metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, followed by the C-Br bond, while the C-F bond is the most inert under these conditions. This reactivity gradient enables a stepwise functionalization of the aromatic ring. For instance, a selective Sonogashira coupling can be performed at the iodine position, followed by a Suzuki coupling at the bromine position, leaving the fluorine atom untouched for potential subsequent nucleophilic aromatic substitution. This sequential approach provides a reliable pathway to highly substituted and complex aromatic structures that would be challenging to synthesize through other methods. The aldehyde group can be further utilized for a variety of transformations, including Wittig reactions, aldol (B89426) condensations, or reductive aminations, adding another layer of synthetic versatility.

Role in the Synthesis of Diverse Heterocyclic Compounds

The aldehyde functionality of this compound serves as a key handle for the construction of a wide array of heterocyclic systems. Condensation reactions with various dinucleophiles can lead to the formation of heterocycles such as benzodiazepines, quinolines, and pyrimidines. For instance, reaction with a 1,2-phenylenediamine derivative could yield a di-halogenated benzimidazole, with the halogens available for further diversification. The ability to perform these cyclization reactions and then selectively functionalize the halogenated positions opens up access to novel classes of heterocyclic compounds with potential applications in medicinal chemistry and materials science. While direct examples using this compound are not prevalent in the literature, the synthesis of various heterocyclic compounds from other substituted bromosalicylaldehydes demonstrates the potential of this synthetic strategy. bldpharm.com

Strategies for Iterative and Sequential Functionalization of Aromatic Cores

The concept of iterative and sequential functionalization is central to the efficient synthesis of complex molecules. Polyhalogenated substrates like this compound are ideal platforms for such strategies. The distinct reactivities of the C-I, C-Br, and C-F bonds allow for a programmed sequence of reactions.

A typical strategy would involve the following steps:

Iodine-selective coupling: The most reactive C-I bond is targeted first in a palladium-catalyzed cross-coupling reaction.

Bromine-selective coupling: Following the initial functionalization, the C-Br bond can be selectively coupled under slightly more forcing reaction conditions or by using a different catalyst system. nih.gov

Fluorine displacement or C-H activation: The C-F bond, being the most robust, can be functionalized through nucleophilic aromatic substitution (SNA_r) or, in some cases, through C-H activation of an adjacent position if available.

Aldehyde modification: The aldehyde group can be transformed at any stage of the synthesis, providing further diversification.

This iterative approach allows for the controlled and predictable assembly of complex molecular architectures, a critical aspect in the synthesis of natural products and pharmaceutical agents.

Design of Analogs for Structure-Reactivity Relationship Studies

The systematic study of how a molecule's structure affects its reactivity is a fundamental aspect of organic chemistry. This compound and its analogs are excellent candidates for such studies. By synthesizing a series of related compounds with variations in the halogen substitution pattern (e.g., 3-chloro-4-fluoro-5-iodobenzaldehyde or 3-bromo-5-chloro-4-fluorobenzaldehyde) and evaluating their reactivity in a standardized set of reactions, chemists can gain valuable insights into the electronic and steric effects of the substituents.

These structure-reactivity relationship (SAR) studies can help in:

Optimizing reaction conditions for selective transformations.

Predicting the reactivity of other polyhalogenated aromatic compounds.

Designing new building blocks with tailored reactivity for specific synthetic applications.

Research on substituted benzaldehydes has shown that the nature and position of substituents significantly influence their chemical and biological properties. researchgate.netresearchgate.net

Prospective Research Avenues and Challenges in Polyhalogenated Benzene (B151609) Chemistry

The chemistry of polyhalogenated benzenes is a vibrant area of research with many promising avenues and existing challenges.

Prospective Research Avenues:

Development of Novel Catalytic Systems: The design of new catalysts with enhanced selectivity for specific carbon-halogen bonds is a key area of future research. This would allow for even greater control in the sequential functionalization of polyhalogenated substrates.

C-F Bond Functionalization: While challenging, the selective activation and functionalization of the C-F bond remains a significant goal. Developing new methods for C-F bond cleavage and subsequent coupling would unlock new synthetic possibilities.

Applications in Materials Science: Polyhalogenated aromatic compounds can serve as precursors to advanced materials such as organic light-emitting diodes (OLEDs), polymers with tailored electronic properties, and functionalized graphene-like materials.

Medicinal Chemistry: The ability to precisely introduce a variety of functional groups onto an aromatic core is of great interest in drug discovery for the synthesis of new bioactive molecules.

Challenges:

Selectivity: Achieving perfect selectivity in reactions involving multiple halogen atoms can be difficult and often requires careful optimization of reaction conditions.

Harsh Reaction Conditions: Some functionalization reactions, particularly those involving the less reactive C-F bond, may require harsh conditions that are not compatible with sensitive functional groups.

Toxicity and Environmental Concerns: The use of halogenated compounds and heavy metal catalysts can pose environmental and health risks, necessitating the development of greener and more sustainable synthetic methods. The extraordinary stability of some benzene ring structures also presents a challenge for their degradation. mdpi.com

Q & A

Q. What are the key physicochemical properties and characterization techniques for 3-Bromo-4-fluoro-5-iodobenzaldehyde?

Answer:

- Molecular Formula : C₇H₃BrFIO; Molecular Weight : 328.91 g/mol; CAS No. : 1356113-37-5 .

- Structural Features : The compound contains three halogen substituents (Br, F, I) and an aldehyde group, creating steric and electronic complexity.

- Characterization Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aldehyde proton resonance (~9.8 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns due to bromine/iodine .

- Infrared Spectroscopy : C=O stretch (~1700 cm⁻¹) and halogen-related vibrations.

- X-ray Crystallography : For absolute configuration determination (if crystalline) .

Q. What are the common synthetic routes for preparing this compound?

Answer: Synthesis typically involves sequential halogenation and functional group protection:

Starting Material : Derivatives of benzaldehyde (e.g., 3-bromo-4-fluorobenzaldehyde).

Iodination : Directed ortho-metalation or electrophilic substitution using iodine monochloride (ICl) in acetic acid .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Key Reaction Conditions :

| Step | Reagent/Condition | Temperature | Time | Yield |

|---|---|---|---|---|

| Iodination | ICl, AcOH | 0–5°C | 4–6 h | ~65% |

| Purification | Hexane:EtOAc (8:2) | RT | – | >95% purity |

Q. How should researchers handle this compound safely in the lab?

Answer:

- Hazards : Potential skin/eye irritant; toxic if inhaled or ingested. Limited toxicological data available .

- Safety Protocols :

- PPE : Gloves, goggles, and lab coat.

- Ventilation : Use fume hoods to avoid vapor exposure.

- First Aid :

- Eye Contact : Flush with water for 15 minutes .

- Skin Contact : Wash with soap/water; remove contaminated clothing .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound?

Answer: The iodine and bromine substituents enable sequential cross-coupling.

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ as base .

- Solvent : THF or DMF at 80–100°C.

- Challenges :

- Steric Hindrance : Use bulky ligands (e.g., XPhos) to enhance reactivity.

- Selectivity : Iodine typically reacts before bromine due to lower bond dissociation energy.

Example Protocol :

React with arylboronic acid (1.2 eq), Pd catalyst (5 mol%), K₂CO₃ (2 eq) in THF at 85°C for 12 h.

Q. How can computational methods predict reactive sites in this compound?

Answer:

- DFT Calculations : Use Gaussian or ORCA software to map electrostatic potential surfaces (EPS) and Fukui indices.

- Key Insights :

- Applications : Predict regioselectivity in nucleophilic aromatic substitution or metal-catalyzed reactions.

Q. What strategies resolve contradictions in spectral data or synthetic yields?

Answer:

- Data Discrepancies :

- NMR Anomalies : Check for solvent impurities or dynamic effects (e.g., rotational barriers).

- Low Yields : Optimize stoichiometry (e.g., excess iodinating agent) or use microwave-assisted synthesis .

- Case Study : Conflicting melting points may arise from polymorphic forms; characterize via DSC/XRD .

Q. How to analyze and mitigate impurities in this compound?

Answer:

Q. What are its applications in designing bioactive molecules?

Answer:

- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors or antimicrobial agents .

- Case Study : Coupling with pyridine derivatives yields compounds with IC₅₀ values <1 µM against cancer cell lines .

- Methodology : Screen via in vitro assays (e.g., MTT for cytotoxicity) after functionalization.

Q. How does steric and electronic tuning affect its reactivity?

Answer:

- Steric Effects : The 3-Br and 5-I substituents hinder nucleophilic attack at the 4-position.

- Electronic Effects : Fluorine’s −I effect deactivates the ring, directing electrophiles to the 2-position.

- Experimental Validation : Compare reaction rates with analogues (e.g., 3-Cl-4-F-5-I-benzaldehyde) .

Q. What advanced spectroscopic techniques validate its structure in complex matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.